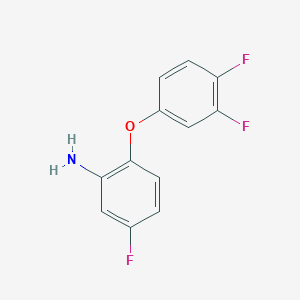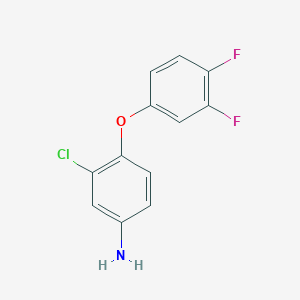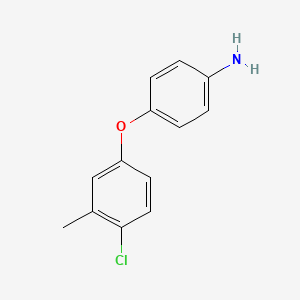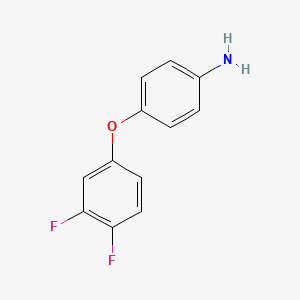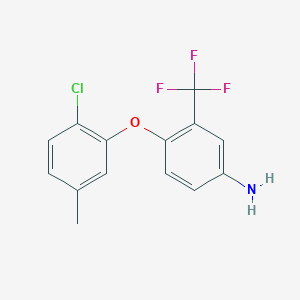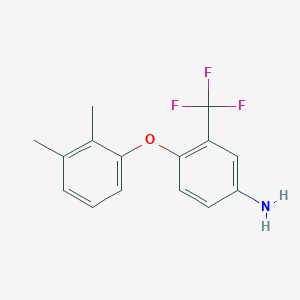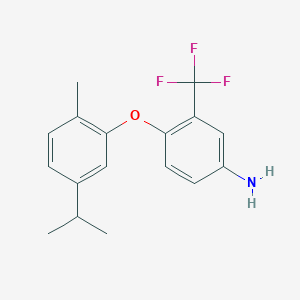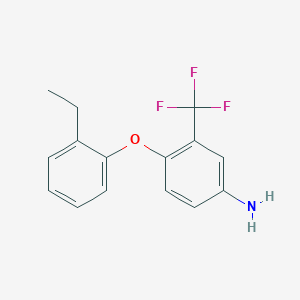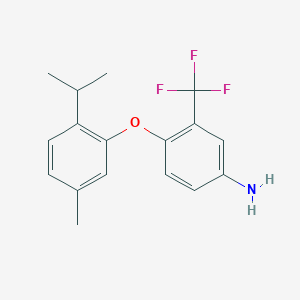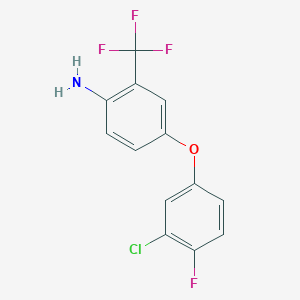
4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)-phenylamine" is a fluorinated aromatic compound that is likely to be used as a monomer or intermediate in the synthesis of advanced polyimides. These polyimides are known for their excellent thermal stability, good mechanical properties, and low dielectric constants, which make them suitable for applications in the electronics industry, particularly for high-performance materials that require good solubility and film-forming abilities .
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds typically involves nucleophilic substitution reactions, where a chloro-displacement reaction is used to introduce the fluorinated groups onto an aromatic ring. This is followed by a reduction step to convert nitro groups to amino groups, which are essential for further polymerization reactions . For example, the synthesis of a similar diamine monomer involves the reaction of tetramethyl biphenol with 2-chloro-5-nitrobenzotrifluoride, followed by reduction of the nitro groups to form the diamine .
Molecular Structure Analysis
The molecular structure of related compounds often includes multiple aromatic rings, some of which may be substituted with trifluoromethyl groups. These structures can also include other functional groups, such as phosphine oxide or ether linkages, which can influence the solubility and thermal properties of the resulting polymers . The presence of trifluoromethyl groups is particularly important as they contribute to the low dielectric constant and moisture absorption of the polymers .
Chemical Reactions Analysis
The primary chemical reaction involving these fluorinated aromatic compounds is their polymerization with aromatic dianhydrides to form polyimides. This process typically occurs via a two-step polycondensation method, starting with the formation of poly(amic acid)s, followed by thermal or chemical imidization to yield the final polyimide structure . The choice of dianhydride and the specific conditions used for imidization can affect the properties of the resulting polyimides, such as glass transition temperature, mechanical strength, and solubility .
Physical and Chemical Properties Analysis
The polyimides derived from these fluorinated aromatic compounds exhibit a range of desirable physical and chemical properties. They generally have high glass transition temperatures, indicating good thermal stability, and they maintain their mechanical integrity at elevated temperatures . These materials also show low moisture absorption, which is beneficial for electronic applications where moisture can lead to degradation of material properties . Additionally, the incorporation of fluorinated groups leads to low dielectric constants, making these polyimides suitable for use as insulating materials in electronic devices . The solubility of these polyimides in organic solvents is also a key property, as it allows for the easy processing of these materials into thin films or coatings .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Polyimides
Research by Yin et al. (2005) delves into the synthesis of novel fluorinated aromatic diamine monomers, including those related to 4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)-phenylamine. These monomers were used to produce new fluorine-containing polyimides with good solubility in polar organic solvents. The resulting polymer films demonstrated excellent thermal stability and mechanical properties (Yin et al., 2005).
Highly Optical Transparent and Low Dielectric Constant Fluorinated Polyimides
Tao et al. (2009) synthesized a series of highly fluorinated polyimides, noting their great solubility and strong, tough film properties. These materials showed potential due to their low dielectric constants and high optical transparency, making them suitable for use in fields like optoelectronics and microelectronics (Tao et al., 2009).
Development of Fluorinated Polyimides for Optical and Dielectric Applications
Jang et al. (2007) conducted a study on fluorinated polyimides, focusing on their optical properties and dielectric constants. Their research is significant for applications in high-performance materials where optical clarity and electrical insulation are crucial (Jang et al., 2007).
Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline - 4, 6- diamine
Ouyang et al. (2016) explored the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, a compound with potential biological activities, noting its importance as an intermediate in medicinal chemistry (Ouyang et al., 2016).
Development of Soluble Fluoro-Polyimides
Xie et al. (2001) worked on developing soluble fluoro-polyimides with excellent thermal stability and low moisture absorption, emphasizing their potential for advanced material applications, especially in electronics and aeronautics (Xie et al., 2001).
Investigation of Fluorine-Containing Polyimides for Liquid-Crystal Alignment
Liu et al. (2002) synthesized fluorinated copolyimides for potential use in advanced liquid-crystal display applications, highlighting the impact of trifluoromethyl groups on the performance of these materials (Liu et al., 2002).
Eigenschaften
IUPAC Name |
4-(3-chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF4NO/c14-10-6-8(1-3-11(10)15)20-7-2-4-12(19)9(5-7)13(16,17)18/h1-6H,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLXNOXCSVFBLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)F)Cl)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)-phenylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

